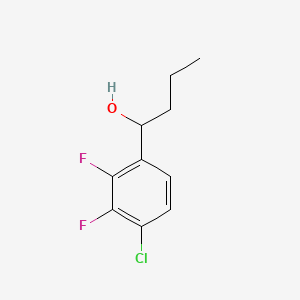
1-(4-Chloro-2,3-difluorophenyl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2,3-difluorophenyl)butan-1-ol is an organic compound with the molecular formula C10H11ClF2O It is a derivative of butanol, where the butanol chain is substituted with a 4-chloro-2,3-difluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2,3-difluorophenyl)butan-1-ol typically involves the reaction of 4-chloro-2,3-difluorobenzene with butanal in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Catalyst: Commonly used catalysts include Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Solvent: Solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, is common to optimize the production process.
化学反应分析
Types of Reactions
1-(4-Chloro-2,3-difluorophenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: The major products include 1-(4-chloro-2,3-difluorophenyl)butan-1-one or 1-(4-chloro-2,3-difluorophenyl)butanal.
Reduction: The major product is 1-(4-chloro-2,3-difluorophenyl)butane.
Substitution: The major products depend on the nucleophile used, resulting in compounds such as 1-(4-methoxy-2,3-difluorophenyl)butan-1-ol.
科学研究应用
1-(4-Chloro-2,3-difluorophenyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(4-Chloro-2,3-difluorophenyl)butan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring, substituted with chlorine and fluorine atoms, can interact with hydrophobic regions of proteins, affecting their activity.
相似化合物的比较
Similar Compounds
- 1-(4-Chloro-2,3-difluorophenyl)ethanol
- 1-(4-Chloro-2,3-difluorophenyl)propan-1-ol
- 1-(4-Chloro-2,3-difluorophenyl)pentan-1-ol
Uniqueness
1-(4-Chloro-2,3-difluorophenyl)butan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the length of the butanol chain. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
生物活性
1-(4-Chloro-2,3-difluorophenyl)butan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical structure:
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines. The compound has shown to induce apoptosis and inhibit cell proliferation.
Case Study: Cytotoxic Effects
In a study evaluating the cytotoxic effects on different cancer cell lines, the compound exhibited the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.7 |
| HT-29 (colon cancer) | 18.3 |
These results indicate that the compound is particularly potent against cervical and breast cancer cells, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains.
Antibacterial and Antifungal Testing
The compound was tested against common pathogens, yielding the following inhibition zones:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 10.25 ± 0.13 |
| Staphylococcus aureus | 9.59 ± 0.16 |
| Candida albicans | 9.69 ± 0.02 |
These results suggest that the compound exhibits comparable antibacterial activity to standard antibiotics like sulfamerazine .
Anti-inflammatory Activity
Research has indicated that this compound possesses anti-inflammatory properties through inhibition of pro-inflammatory enzymes.
Myeloperoxidase Inhibition
The compound was identified as a potent inhibitor of myeloperoxidase (MPO), an enzyme involved in inflammatory responses. The IC50 for MPO inhibition was found to be:
This suggests that the compound may have therapeutic potential in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the phenyl ring and alkyl chain can significantly affect its potency.
Key Modifications
- Chlorine Substitution : Enhances lipophilicity and biological activity.
- Fluorine Atoms : Increase metabolic stability and selectivity towards target enzymes.
属性
分子式 |
C10H11ClF2O |
|---|---|
分子量 |
220.64 g/mol |
IUPAC 名称 |
1-(4-chloro-2,3-difluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H11ClF2O/c1-2-3-8(14)6-4-5-7(11)10(13)9(6)12/h4-5,8,14H,2-3H2,1H3 |
InChI 键 |
KIJVBHRWKDNEEC-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C1=C(C(=C(C=C1)Cl)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















